(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE
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Overview
Description
(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE typically involves the reaction of cyclopropylmethyl ketone with a suitable base to form the enolate, followed by an aldol condensation with another molecule of cyclopropylmethyl ketone. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired (2Z) isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE involves its interaction with various molecular targets, primarily through its reactive carbonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved often include nucleophilic addition and substitution reactions, which are fundamental in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl compounds: These compounds share a similar enone structure but with different substituents.
Cyclopropyl ketones: Compounds like cyclopropylmethyl ketone have similar cyclopropyl groups but differ in their overall structure.
Uniqueness
(Z)-1,3-DICYCLOPROPYL-2-BUTEN-1-ONE is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various synthetic applications.
Properties
IUPAC Name |
(Z)-1,3-dicyclopropylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(8-2-3-8)6-10(11)9-4-5-9/h6,8-9H,2-5H2,1H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBGDROTQQDIO-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C1CC1)/C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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